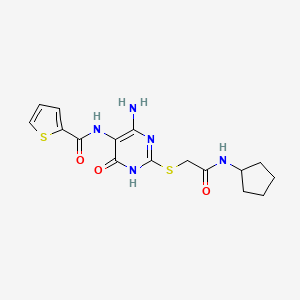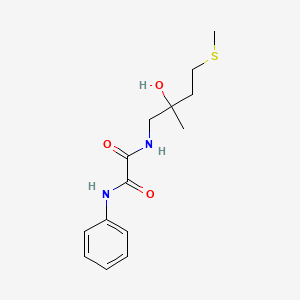
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide, commonly referred to as HMBP, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMBP is a member of the oxalamide family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of HMBP is not fully understood; however, studies have shown that HMBP can interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. HMBP has also been shown to modulate the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
HMBP has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMBP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HMBP has also been shown to modulate the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In vivo studies have shown that HMBP can reduce tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HMBP in lab experiments include its high purity, stability, and low toxicity. HMBP is also easy to synthesize and can be obtained in large quantities. However, the limitations of using HMBP in lab experiments include its limited solubility in water, which can affect its bioavailability and activity. HMBP can also interact with cellular proteins and enzymes, leading to non-specific effects.
Zukünftige Richtungen
There are several future directions for the research on HMBP. One direction is to investigate the structure-activity relationship of HMBP and its derivatives to identify more potent anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of HMBP in animal models to determine its efficacy and safety. Moreover, the development of novel drug delivery systems for HMBP can enhance its bioavailability and activity. Finally, the use of HMBP as a chelating agent for the determination of metal ions in complex matrices can be further explored.
Conclusion:
In conclusion, HMBP is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMBP can be synthesized using different methods and has been studied for its potential anticancer properties, catalytic applications, and analytical chemistry applications. The mechanism of action of HMBP is not fully understood, and more research is needed to determine its efficacy and safety. The advantages and limitations of using HMBP in lab experiments have been discussed, and several future directions for the research on HMBP have been identified.
Synthesemethoden
HMBP can be synthesized using different methods; however, the most common method is the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenyl isocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure HMBP.
Wissenschaftliche Forschungsanwendungen
HMBP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HMBP has been investigated for its anticancer properties. Studies have shown that HMBP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, HMBP has been used as a ligand in the synthesis of metal complexes for catalytic applications. In analytical chemistry, HMBP has been used as a chelating agent for the determination of metal ions in complex matrices.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLVJNAJXQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715978.png)
![7-[(2-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2715980.png)
![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2715983.png)
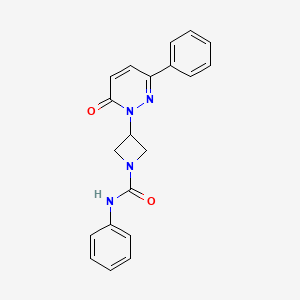

![N-(4-fluorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2715987.png)
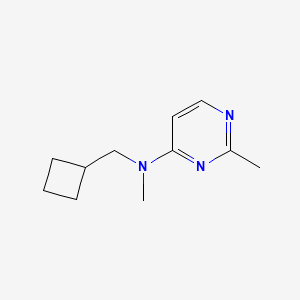
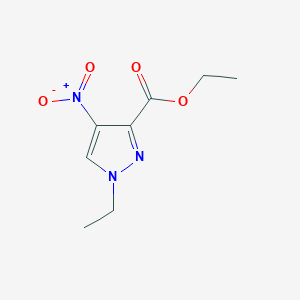
![1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2715992.png)
